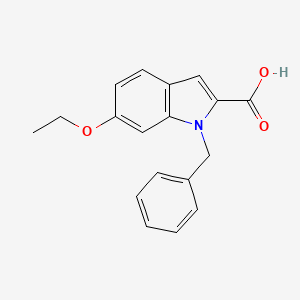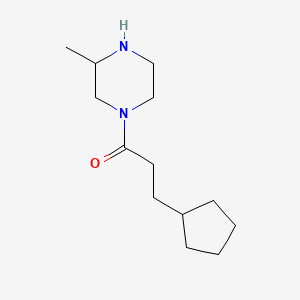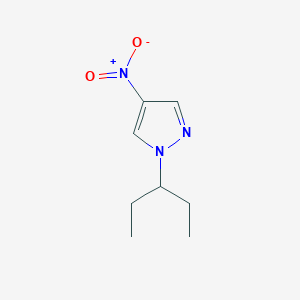
(3-Phenylbutyl)(propyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-Phenylbutyl)(propyl)amine hydrochloride” is a chemical compound with the CAS Number: 1201907-52-9 . It has a molecular weight of 185.7 and a molecular formula of C13H21N. It is a subject of scientific research due to its unique properties and potential applications in various fields.
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One common method is the nucleophilic substitution reaction between halogenoalkanes and ammonia . Another method involves the reaction of amines with acid chlorides or acid anhydrides to yield amides . The specific synthesis process for “this compound” would depend on the starting materials and the desired product purity.Molecular Structure Analysis
The molecular structure of amines like “this compound” can be analyzed using various spectroscopic techniques . The nitrogen atom in amines has a lone pair of electrons, which can accept a proton, making amines act as bases . The hydrogens attached to an amine show up at 0.5-5.0 ppm in the NMR spectrum .Chemical Reactions Analysis
Amines, including “this compound”, are known for their ability to act as weak organic bases . They can react with strong acids like hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also undergo reactions with ketones and aldehydes to form imines .Physical And Chemical Properties Analysis
Amines like “this compound” have the ability to act as weak organic bases . They can neutralize carboxylic acids to form the corresponding ammonium carboxylate salts . The specific physical and chemical properties of “this compound” are not available in the search results.安全和危害
作用机制
Target of Action
It is known that similar compounds, such as 3-phenylpropylamine, interact with enzymes like trypsin-1 and trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
This could result in alterations in various biological processes, depending on the specific targets involved .
Result of Action
For instance, high concentrations of amines can induce programmed cell death (or apoptosis) in various cell types .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Phenylbutyl)(propyl)amine hydrochloride. For instance, atmospheric amines contribute significantly to aerosol particle formation through homogeneous and heterogeneous reactions . These environmental interactions could potentially influence the behavior and effects of this compound.
属性
IUPAC Name |
3-phenyl-N-propylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-3-10-14-11-9-12(2)13-7-5-4-6-8-13;/h4-8,12,14H,3,9-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQWNNOFGUCCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(C)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6361955.png)

![4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride](/img/structure/B6361964.png)

![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361979.png)
![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361981.png)



![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)


![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)
![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)